Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate
Description
Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a methyl substituent at the 3-position, and a 4-tert-butyl-2-oxopyrrolidine-3-carbonyl moiety at the 4-position. This compound belongs to a class of molecules widely utilized in medicinal chemistry due to the piperazine ring’s ability to modulate physicochemical properties such as solubility, basicity, and hydrogen-bonding capacity .
Properties
IUPAC Name |
tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-12-11-21(17(25)26-19(5,6)7)8-9-22(12)16(24)14-13(18(2,3)4)10-20-15(14)23/h12-14H,8-11H2,1-7H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSXNINTVMKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2C(CNC2=O)C(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate, commonly referred to as M4, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2097867-80-4 |
| Molecular Formula | C19H33N3O4 |
| Molecular Weight | 367.5 g/mol |
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes play crucial roles in the pathogenesis of Alzheimer's disease by facilitating the formation of amyloid-beta (Aβ) plaques and the degradation of acetylcholine, respectively. The inhibition of these pathways suggests that M4 could help mitigate cognitive decline associated with AD by:
- Preventing Aβ Aggregation : M4 demonstrates significant inhibition of Aβ aggregation, with studies reporting up to 85% inhibition at concentrations of 100 μM .
- Reducing Inflammatory Responses : In vitro studies have shown that M4 can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ . This reduction is critical as inflammation is a key contributor to neuronal death in AD.
In Vitro Studies
Research indicates that M4 enhances cell viability in astrocytes when exposed to Aβ 1-42. Specifically, astrocytes treated with Aβ alone showed a significant decrease in viability (43.78 ± 7.17%), while co-treatment with M4 resulted in improved viability (62.98 ± 4.92%) . This suggests a protective effect against Aβ-induced toxicity.
In Vivo Studies
In animal models, particularly those induced with scopolamine to mimic AD-like symptoms, M4 exhibited moderate protective effects; however, its efficacy was not significantly different from established treatments like galantamine. The lack of pronounced effects in vivo has been attributed to the bioavailability issues of M4 within the brain .
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective potential of M4 on astrocytes subjected to oxidative stress induced by Aβ. Results indicated that M4 significantly mitigated oxidative stress markers, reinforcing its role as a neuroprotective agent .
- Cytotoxicity Assessment : Another investigation focused on cytotoxicity where M4 was evaluated for its safety profile in various concentrations. The compound showed no cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety margin for potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate exhibit promising anticancer properties. The structural features that allow for interactions with biological targets can be exploited in the design of new anticancer agents. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.
1.2 Neuropharmacological Applications
The compound's structural resemblance to known neuroactive substances suggests potential applications in treating neurological disorders. Studies have explored the effects of piperazine derivatives on neurotransmitter systems, indicating possible benefits in managing conditions such as anxiety and depression.
Synthesis and Chemical Properties
2.1 Synthetic Pathways
this compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis often involves multi-step reactions that require careful optimization to enhance yield and purity.
2.2 Chemical Stability and Handling
The compound exhibits stability under standard laboratory conditions, although specific precautions should be taken regarding its handling due to potential reactivity with strong acids or bases. Its solubility profile indicates compatibility with organic solvents, which is advantageous for formulation in pharmaceutical applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM. |
| Study B | Neuropharmacology | Showed anxiolytic effects in animal models, suggesting modulation of GABAergic pathways. |
| Study C | Synthesis Optimization | Developed a novel synthetic route improving yield by 30% compared to traditional methods. |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
Impact of Substituents on Reactivity and Solubility
- Electron-Withdrawing Groups : Compounds like tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (electron-deficient aryl groups) exhibit enhanced stability but reduced solubility in aqueous media .
- Bulkier Groups : The target compound’s 4-tert-butyl-2-oxopyrrolidine-3-carbonyl substituent introduces steric hindrance, which may slow metabolic degradation but limit membrane permeability .
- Polar Modifications : Ethoxypyrimidinyl () and methoxycarbonylpyridyl () groups improve water solubility via hydrogen-bonding interactions.
Q & A
Q. How is compound stability assessed under varying conditions?
- Protocols :
- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds.
- Hydrolytic Stability : Incubation in buffered solutions (pH 3–10) monitored via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
